

Off-target effects of ORIC-533 in preclinical models

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Compound of Interest

Compound Name: ORIC-533

Cat. No.: B15606955

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ORIC-533 Preclinical Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical off-target profile of **ORIC-533**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ORIC-533**?

A1: **ORIC-533** is a potent and highly selective, orally bioavailable small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase).^{[1][2]} CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine.^{[1][2]} In the tumor microenvironment, adenosine acts as an immunosuppressive molecule. By inhibiting CD73, **ORIC-533** blocks the production of adenosine, thereby restoring and enhancing the anti-tumor immune response.^{[1][2]}

Q2: Has **ORIC-533** been screened for off-target activities in preclinical models?

A2: Yes, comprehensive preclinical screening has been conducted to evaluate the selectivity of **ORIC-533**. These studies have demonstrated that **ORIC-533** is highly selective for its intended target, CD73.

Q3: What specific off-target effects have been observed for **ORIC-533** in preclinical studies?

A3: Preclinical studies have shown that **ORIC-533** has a very clean off-target profile. Specifically, it has been tested against a panel of 19 related ectonucleotidases and showed no significant off-target activity, with a selectivity of over 300,000-fold for CD73.^[1]

Q4: What does the preclinical safety data suggest about potential off-target liabilities?

A4: Preclinical safety and toxicology studies have indicated that **ORIC-533** is well-tolerated. These findings are consistent with its high selectivity for CD73 and suggest a low risk of off-target toxicities.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed in vitro after treatment with **ORIC-533**.

- Possible Cause 1: Off-target activity.
 - Troubleshooting Step: While preclinical data shows high selectivity, it is crucial to verify the expression of CD73 in your specific cell line. Low or absent CD73 expression may suggest that the observed phenotype is independent of CD73 inhibition.
 - Recommendation: Perform qPCR or western blotting to confirm CD73 expression in your experimental model.
- Possible Cause 2: Experimental conditions.
 - Troubleshooting Step: The potency of **ORIC-533** can be influenced by the concentration of AMP in the cell culture medium. High levels of AMP are characteristic of the tumor microenvironment and are where **ORIC-533** shows potent activity.
 - Recommendation: Ensure that your assay conditions, particularly AMP concentration, are optimized and relevant to the intended biological context.

Quantitative Data Summary

Table 1: Selectivity of **ORIC-533** against Related Ectonucleotidases

Enzyme Target	Fold Selectivity vs. CD73
Related Ectonucleotidases (19 total)	>300,000

Data sourced from preclinical studies.[\[1\]](#)

Experimental Protocols

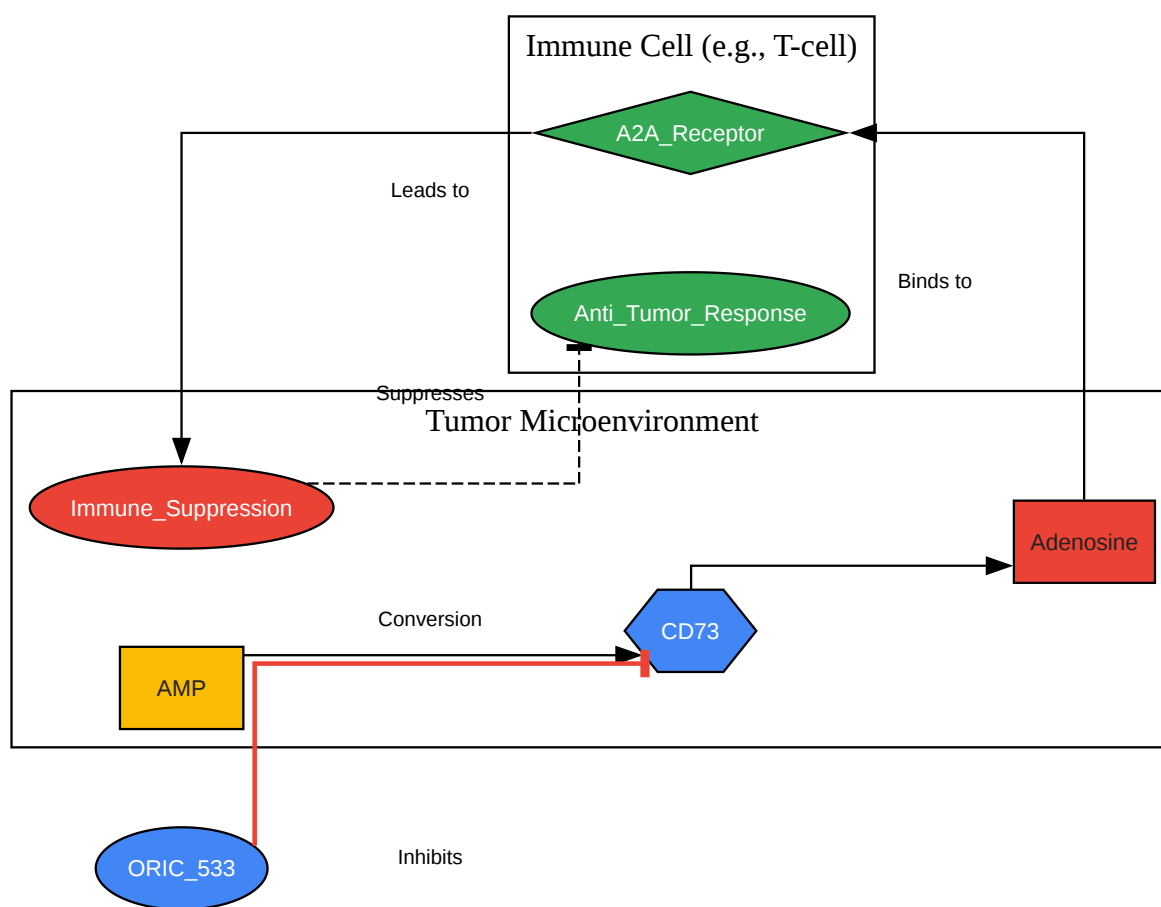
Protocol 1: In Vitro Selectivity Assay for **ORIC-533**

This protocol outlines the general steps taken to assess the selectivity of **ORIC-533** against a panel of related enzymes.

- Enzyme and Substrate Preparation:
 - Recombinant human enzymes from the panel of 19 related ectonucleotidases were used.
 - A specific substrate for each enzyme was prepared at a concentration appropriate for the assay.
- Compound Preparation:
 - **ORIC-533** was serially diluted to generate a range of concentrations to be tested.
- Assay Performance:
 - The enzymatic reactions were initiated by adding the respective substrate to the enzyme in the presence of varying concentrations of **ORIC-533** or vehicle control.
 - Reactions were incubated at 37°C for a predetermined period.
- Detection:
 - The product of the enzymatic reaction was detected using a suitable method (e.g., colorimetric, fluorescent, or mass spectrometry-based).
- Data Analysis:

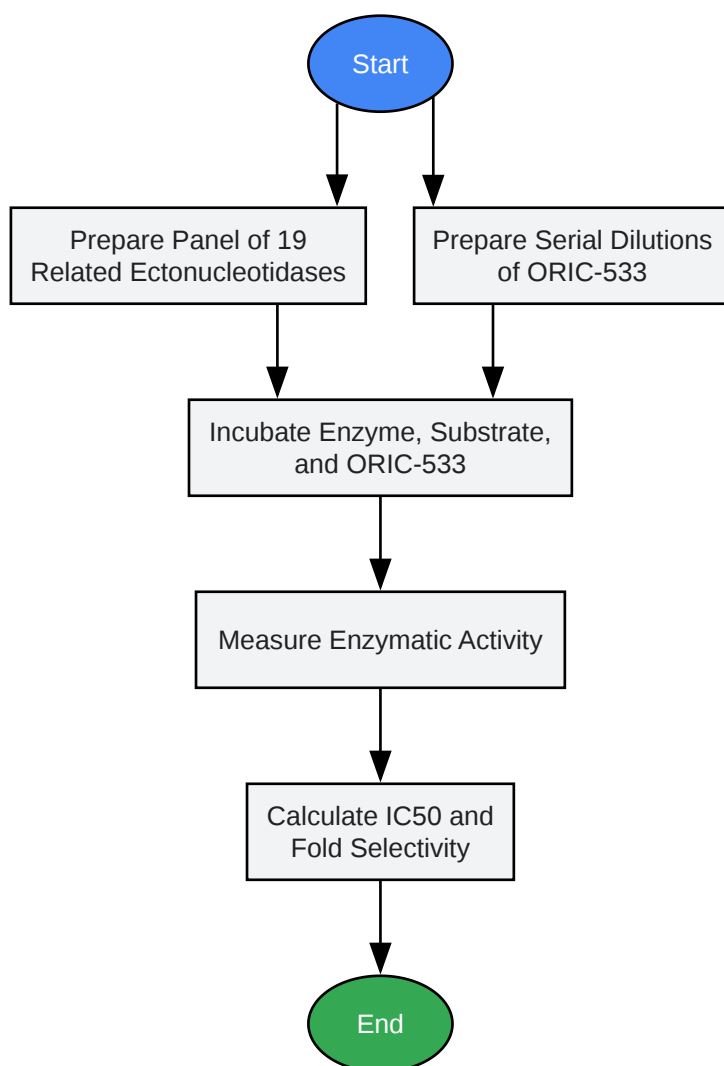
- The half-maximal inhibitory concentration (IC₅₀) of **ORIC-533** for each enzyme was calculated by fitting the concentration-response data to a four-parameter logistic equation.
- The fold selectivity was determined by dividing the IC₅₀ value for each off-target enzyme by the IC₅₀ value for CD73.

Visualizations



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Caption: Mechanism of action of **ORIC-533** in the tumor microenvironment.



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Caption: Experimental workflow for determining the selectivity of **ORIC-533**.

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References

- 1. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]
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